![molecular formula C16H27F3N4O4S3 B6316340 Biotin-cystamine TFA CAS No. 880491-09-8](/img/structure/B6316340.png)
Biotin-cystamine TFA
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Overview
Description
Biotin-cystamine TFA (also known as BC-TFA) is a novel biotinylation reagent that has been developed to facilitate the labeling of biomolecules. BC-TFA is a combination of biotin and cystamine, two small molecules that have been shown to have a variety of biochemical and physiological effects. BC-TFA has been used in a variety of different lab experiments, and has been found to have numerous advantages and limitations.
Mechanism of Action
BC-TFA works by covalently binding biotin and cystamine to biomolecules. The biotin component of BC-TFA binds to avidin and streptavidin, which are proteins that have a high affinity for biotin. The cystamine component of BC-TFA binds to cysteine residues on proteins, forming a stable covalent bond. This covalent bond is stable enough to withstand harsh conditions, such as those encountered in PCR or western blotting.
Biochemical and Physiological Effects
BC-TFA has been shown to have a variety of biochemical and physiological effects. In addition to its ability to label biomolecules, BC-TFA has been found to have anti-inflammatory, anti-fungal, and anti-viral properties. In addition, BC-TFA has been found to stimulate the growth of new cells and to promote wound healing.
Advantages and Limitations for Lab Experiments
BC-TFA has several advantages for use in lab experiments. It is relatively simple and inexpensive to synthesize, and it is stable enough to withstand harsh conditions. In addition, BC-TFA is not toxic and can be used in a variety of different lab experiments. However, BC-TFA also has some limitations. It has a relatively short shelf-life and is not compatible with all biomolecules.
Future Directions
BC-TFA has a variety of potential future applications. It could be used to develop new immunoassays and nucleic acid-based techniques. In addition, BC-TFA could be used to develop new cell-based assays and to label cells for use in cell-based therapies. BC-TFA could also be used to develop new drugs and drug delivery systems. Finally, BC-TFA could be used to develop new diagnostic tools and biomarkers.
Synthesis Methods
BC-TFA is synthesized by combining biotin and cystamine in a two-step process. First, biotin is reacted with cystamine in aqueous solution to form a biotin-cystamine conjugate. This conjugate is then reacted with trifluoroacetic acid (TFA) to form BC-TFA. The synthesis of BC-TFA is relatively simple and can be completed in a few hours.
Scientific Research Applications
BC-TFA has been used in a variety of scientific research applications. It has been used to label antibodies, proteins, and other biomolecules for use in immunoassays, western blots, and other immunological techniques. In addition, BC-TFA has been used to label nucleic acids for use in PCR and other nucleic acid-based techniques. BC-TFA has also been used to label cells for use in cell-based assays.
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S3.C2HF3O2/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;3-2(4,5)1(6)7/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);(H,6,7)/t10-,11-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBCHCOZFAGWJW-SQRKDXEHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27F3N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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